(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

Descripción general

Descripción

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole, also known as (R)-DPPO, is an organophosphorus compound with a wide range of applications in organic synthesis, materials science, and biological research. It is a chiral molecule with a highly symmetrical structure, and its chirality has been exploited for use in asymmetric catalysis and other enantioselective processes. In addition, (R)-DPPO has been used in a variety of scientific research applications, including enzyme inhibition, protein-protein interactions, and drug delivery. Additionally, future directions for the use of (R)-DPPO in research will be discussed.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole involves the reaction of an isoxazoline with a phosphine in the presence of a base, followed by reduction and resolution to obtain the desired enantiomer.

Starting Materials

4-isopropyl-4,5-dihydrooxazole, diphenylphosphine, sodium hydride, ethyl acetate, hydrogen gas, palladium on carbon, (-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, toluene

Reaction

Step 1: React 4-isopropyl-4,5-dihydrooxazole with diphenylphosphine and sodium hydride in ethyl acetate to obtain (4-isopropyl-4,5-dihydrooxazol-2-yl)diphenylphosphine., Step 2: Reduce (4-isopropyl-4,5-dihydrooxazol-2-yl)diphenylphosphine with hydrogen gas in the presence of palladium on carbon to obtain (R)-2-(2-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole., Step 3: Resolve (R)-2-(2-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole using (-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane in toluene to obtain the desired enantiomer.

Aplicaciones Científicas De Investigación

(R)-DPPO has been used in a variety of scientific research applications, including enzyme inhibition, protein-protein interactions, and drug delivery. In enzyme inhibition, (R)-DPPO has been used to inhibit the activity of enzymes such as acetylcholinesterase, carboxylesterase, and monoamine oxidase. In protein-protein interactions, (R)-DPPO has been used to study the binding of proteins to other proteins or small molecules. In drug delivery, (R)-DPPO has been used to facilitate the delivery of drugs to targeted tissues.

Mecanismo De Acción

(R)-DPPO has a variety of mechanisms of action, depending on the application. In enzyme inhibition, (R)-DPPO binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme’s activity. In protein-protein interactions, (R)-DPPO binds to the proteins and facilitates the formation of a complex between the two proteins. In drug delivery, (R)-DPPO binds to the drug and facilitates its delivery to the target tissue.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of (R)-DPPO depend on the application. In enzyme inhibition, (R)-DPPO can have a wide range of effects, depending on the enzyme that is inhibited. For example, the inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased muscle contraction and increased heart rate. In protein-protein interactions, (R)-DPPO can facilitate the formation of a complex between the two proteins, which can lead to a variety of effects, depending on the proteins involved. In drug delivery, (R)-DPPO can facilitate the delivery of drugs to targeted tissues, which can lead to a variety of effects, depending on the drug and the target tissue.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of (R)-DPPO in lab experiments has several advantages and limitations. One advantage of (R)-DPPO is its high solubility in a variety of solvents, which makes it easy to use in a variety of experiments. Additionally, (R)-DPPO is relatively inexpensive and easy to obtain. However, (R)-DPPO can be toxic in high concentrations and may be hazardous to handle. Additionally, (R)-DPPO is sensitive to light and air, and should be stored in a dark, airtight container.

Direcciones Futuras

There are a variety of potential future directions for the use of (R)-DPPO in research. For example, (R)-DPPO could be used in the development of new catalysts for asymmetric synthesis. Additionally, (R)-DPPO could be used to study the structure and function of proteins, as well as to develop new drugs and drug delivery systems. Additionally, (R)-DPPO could be used to study the effects of chirality on biological systems. Finally, (R)-DPPO could be used to study the effects of organophosphorus compounds on the environment.

Propiedades

IUPAC Name |

diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQSAXROROGQEE-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370144 | |

| Record name | (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole | |

CAS RN |

164858-78-0 | |

| Record name | (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164858-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

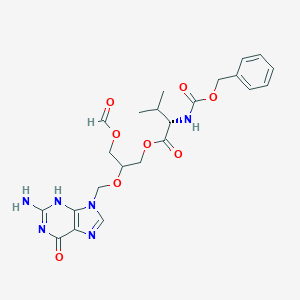

![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)

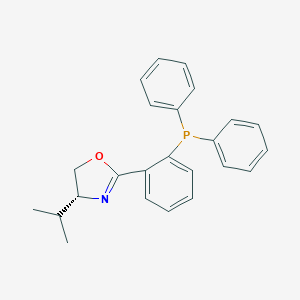

![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)

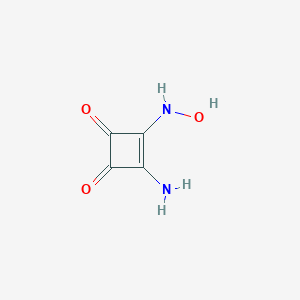

![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)

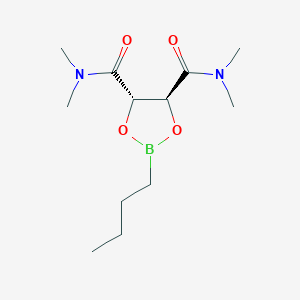

![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)